1-Fluorobicyclo[3.1.1]heptan-2-one
Description
1-Fluorobicyclo[3.1.1]heptan-2-one is a fluorinated bicyclic ketone characterized by a rigid bicyclo[3.1.1]heptane framework with a fluorine atom at the 1-position and a ketone group at the 2-position. This compound is of interest due to its unique electronic and steric properties, influenced by the electronegative fluorine substituent.
Properties
CAS No. |
78142-56-0 |
|---|---|
Molecular Formula |
C7H9FO |
Molecular Weight |
128.14 g/mol |
IUPAC Name |
1-fluorobicyclo[3.1.1]heptan-2-one |
InChI |
InChI=1S/C7H9FO/c8-7-3-5(4-7)1-2-6(7)9/h5H,1-4H2 |
InChI Key |
OKEXKQIBDKHYKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2(CC1C2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Fluorobicyclo[3.1.1]heptan-2-one typically involves the fluorination of bicyclo[3.1.1]heptan-2-one. One common method is the reaction of bicyclo[3.1.1]heptan-2-one with a fluorinating agent such as Selectfluor under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature, yielding 1-Fluorobicyclo[3.1.1]heptan-2-one with good efficiency .
Chemical Reactions Analysis
1-Fluorobicyclo[3.1.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
1-Fluorobicyclo[3.1.1]heptan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and stereochemistry.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can help in studying enzyme-substrate interactions and metabolic pathways.
Medicine: Fluorinated compounds like 1-Fluorobicyclo[3.1.1]heptan-2-one are explored for their potential use in drug development, particularly in the design of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Fluorobicyclo[3.1.1]heptan-2-one involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
6,6-Dimethylbicyclo[3.1.1]heptan-2-one (Nopinone)
- Structure : Shares the bicyclo[3.1.1]heptan-2-one core but replaces fluorine with two methyl groups at the 6-position.
- Physical Properties :
- Applications: Naturally occurring as a bicyclic monoterpenoid (β-pinone), used in flavor/fragrance industries and as a precursor in organic synthesis .
- Key Differences : The dimethyl groups enhance hydrophobicity compared to the fluorinated analog, which is expected to exhibit higher polarity and lower thermal stability due to fluorine’s electronegativity.
3,6,6-Trimethylbicyclo[3.1.1]heptan-2-one (CAS 16022-08-5)
- Structure : Additional methyl group at the 3-position, increasing steric bulk.
- Properties : Predicted to have higher molecular weight (C₁₀H₁₆O) and reduced solubility in polar solvents compared to 1-fluorobicyclo[3.1.1]heptan-2-one .
- Synthesis: Likely involves alkylation or cyclization strategies similar to nopinone derivatives .
Difluorobicyclo[1.1.1]pentane Derivatives
- Structure : Smaller bicyclo[1.1.1]pentane core with two fluorine atoms (e.g., Methyl 3-(5-bromothiophen-2-yl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate).
- Synthesis : Prepared via Rh-catalyzed reactions with CF₃TMS as a fluorinating agent, yielding moderate (36–43%) isolated yields .
Physicochemical and Reactivity Comparisons
Table 1: Comparative Properties of Bicyclic Ketones
| Compound | Molecular Formula | CAS Number | Density (g/cm³) | Boiling Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| 1-Fluorobicyclo[3.1.1]heptan-2-one | C₇H₉FO | Not Reported | ~1.1 (estimated) | ~180–200 (estimated) | 1-F, 2-ketone |
| 6,6-Dimethylbicyclo[3.1.1]heptan-2-one | C₉H₁₄O | 38651-65-9 | 0.986 | 196.3 | 6,6-dimethyl, 2-ketone |
| 3,6,6-Trimethylbicyclo[3.1.1]heptan-2-one | C₁₀H₁₆O | 16022-08-5 | Not Reported | Not Reported | 3,6,6-trimethyl, 2-ketone |
| Difluorobicyclo[1.1.1]pentane-1-carboxylate | C₈H₇F₂O₂ | Not Reported | ~1.3 (estimated) | 200–220 (estimated) | 2,2-diF, ester group |
- Reactivity Insights :
- Fluorine’s electron-withdrawing effect in 1-fluorobicyclo[3.1.1]heptan-2-one may increase ketone electrophilicity, enhancing reactivity in nucleophilic additions compared to alkyl-substituted analogs .
- Dimethyl and trimethyl derivatives exhibit steric hindrance, reducing accessibility to the ketone group in reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
